N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with 4-methylbenzenesulfonyl hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on the desired scale and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its unique structure makes it suitable for various synthetic transformations.
Biology: In biological research, N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is used as a probe to study enzyme activities and biochemical pathways. Its ability to interact with specific biomolecules makes it a valuable tool in understanding biological processes.
Medicine: . Its structural features may contribute to the development of new drugs with therapeutic properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(5-Bromo-2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
(E)-N-(4-bromo-2-fluorobenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness: N'-(4-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-(4-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCSVWCPZBKJM-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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